NBC19

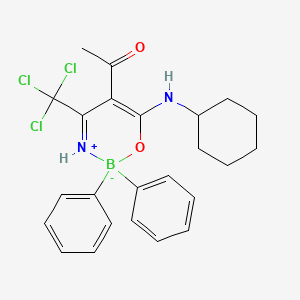

Description

BenchChem offers high-quality NBC19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBC19 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUPBOKHLVUFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of NBC19?

An in-depth analysis of the mechanism of action for a compound designated "NBC19" cannot be provided at this time. A comprehensive search of publicly available scientific and medical literature yielded no specific information for a molecule or therapeutic agent with this identifier.

The search results primarily returned information related to the signaling pathways of CD19, a critical B-cell surface protein, and general principles of drug discovery, target validation, and cell-based assays. There is no direct link or mention of "NBC19" in the context of a specific mechanism of action.

It is possible that "NBC19" is an internal development code for a new chemical entity that is not yet disclosed in public forums or scientific publications. Alternatively, it may be a typographical error, or refer to a highly specialized or proprietary technology not accessible through public databases.

Without a known molecular target or established biological activity for "NBC19," it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of "NBC19" is required to proceed with a detailed mechanistic analysis.

Discovery and synthesis of NBC19 compound

An in-depth analysis of the discovery, synthesis, and preclinical characterization of NBC19, a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This document provides a technical overview for researchers and drug development professionals, detailing the scientific journey from initial screening to candidate nomination.

Executive Summary

NBC19 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. Discovered through a high-throughput screening campaign followed by structure-guided optimization, NBC19 targets the cysteine-481 residue in the BTK active site, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway. This guide outlines the discovery workflow, detailed synthesis protocols, key biological data, and the mechanism of action of NBC19.

Discovery and Optimization

The discovery of NBC19 originated from a high-throughput screen of an in-house library of 150,000 diverse small molecules against recombinant human BTK protein. The initial screen identified a hit compound, NBC-H1 , with moderate potency. A subsequent medicinal chemistry campaign focused on structure-activity relationship (SAR) studies led to the synthesis of over 200 analogues. This effort culminated in the identification of NBC19, which demonstrated a superior profile in terms of potency, selectivity, and pharmacokinetic properties.

Therapeutic Potential of NBC19: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBC19 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the therapeutic potential of NBC19, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The information presented herein is intended to empower researchers and drug development professionals to effectively evaluate and utilize NBC19 in preclinical studies targeting inflammasome-driven pathologies.

Introduction to the NLRP3 Inflammasome and the Therapeutic Rationale for its Inhibition

The innate immune system provides the first line of defense against pathogenic microbes and endogenous danger signals. A central player in this response is the inflammasome, a multi-protein complex that, upon activation, orchestrates a potent inflammatory cascade. Among the various inflammasomes, the NLRP3 inflammasome is the most extensively studied and is activated by a broad spectrum of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2].

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway[2]. The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, which leads to the assembly of the NLRP3 inflammasome complex[2]. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1[1][2]. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response[1].

Dysregulation of the NLRP3 inflammasome is a key pathogenic driver in a multitude of diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, neurodegenerative diseases such as Alzheimer's disease, and some cancers[1][3]. Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome is a highly promising therapeutic strategy. NBC19 has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for both basic research and drug development.

NBC19: A Potent Inhibitor of the NLRP3 Inflammasome

NBC19 is a novel, boron-containing compound that has demonstrated high potency in inhibiting the activation of the NLRP3 inflammasome[4][5][6]. It belongs to a series of oxazaborine derivatives developed to improve upon earlier inflammasome inhibitors[1].

Mechanism of Action

NBC19 exerts its inhibitory effect through a direct interaction with the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. Key aspects of its mechanism of action include:

-

Inhibition of ASC Speck Formation: A hallmark of inflammasome activation is the oligomerization of the ASC adaptor protein into a large, single structure known as the "ASC speck." This process is essential for the recruitment and activation of pro-caspase-1[7]. NBC19 has been shown to potently inhibit the formation of nigericin-induced ASC specks in differentiated THP-1 cells[4].

-

Direct Impact on NLRP3 Structure: Studies using Bioluminescence Resonance Energy Transfer (BRET) have indicated that NBC19 directly interacts with the NLRP3 protein, causing a conformational change that is distinct from that induced by other known NLRP3 inhibitors like MCC950. While MCC950 increases the BRET signal in NLRP3 BRET sensors, NBC19 causes a significant decrease, suggesting a different mode of binding and conformational impact.

-

Irreversible Inhibition: Washout experiments have suggested that the inhibitory effect of the NBC series of compounds, including analogs of NBC19, is irreversible within the experimental timeframe, indicating a stable interaction with the target[1].

Quantitative Data on NBC19 Activity

The inhibitory potency of NBC19 has been quantified in various cellular assays. The following table summarizes the key IC50 values reported for NBC19.

| Assay | Cell Line | Activator | IC50 Value | Reference |

| NLRP3 Inflammasome Inhibition | Differentiated THP-1 cells | - | 60 nM | [5] |

| IL-1β Release | Differentiated THP-1 cells | Nigericin | 80 nM | [5] |

| IL-1β Release | Differentiated THP-1 cells | ATP | 850 nM | [5] |

| ASC Speck Formation | Differentiated THP-1 cells | Nigericin | 60 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of NBC19.

THP-1 Cell-Based NLRP3 Inflammasome Assay

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic THP-1 cell line and its inhibition by NBC19.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

NBC19

-

DMSO (vehicle control)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Differentiation:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into a macrophage-like phenotype by treating with 100 nM PMA for 48-72 hours.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of NBC19 in serum-free RPMI-1640. It is recommended to first prepare a concentrated stock solution in DMSO.

-

Pre-treat the LPS-primed cells with the desired concentrations of NBC19 or vehicle (DMSO) for 30-60 minutes.

-

-

Activation (Signal 2):

-

Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, for 30-60 minutes.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

ASC Speck Formation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of ASC speck formation in differentiated THP-1 cells treated with NBC19.

Materials:

-

Differentiated THP-1 cells (prepared as in 3.1)

-

LPS

-

Nigericin

-

NBC19

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-ASC antibody

-

Secondary antibody: fluorescently-conjugated anti-rabbit IgG

-

DAPI (for nuclear staining)

-

96-well imaging plates (black-walled, clear bottom)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed and differentiate THP-1 cells in a 96-well imaging plate.

-

Prime the cells with LPS, pre-treat with NBC19, and activate with nigericin as described in the THP-1 inflammasome assay protocol (Section 3.1).

-

-

Fixation and Permeabilization:

-

After stimulation, carefully aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

-

The following day, wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells containing ASC specks in each treatment group. An ASC speck is identified as a single, bright, perinuclear fluorescent aggregate.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for NLRP3 Target Engagement

This protocol provides a general framework for a BRET assay to assess the direct binding of NBC19 to NLRP3 in living cells. Specific details may need to be optimized based on the BRET system and cell line used.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for NLRP3 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Transfection reagent

-

BRET substrate (e.g., coelenterazine h)

-

NBC19

-

White, 96-well microplates

-

Luminometer capable of measuring dual-wavelength emissions

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells with the NLRP3-RLuc (donor) and NLRP3-YFP (acceptor) expression vectors. A control transfection with only the donor construct should also be performed.

-

Plate the transfected cells in a white, 96-well microplate and allow them to grow for 24-48 hours.

-

-

Inhibitor Treatment:

-

Treat the cells with varying concentrations of NBC19 or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

-

BRET Measurement:

-

Add the BRET substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission peak (e.g., ~480 nm for RLuc) and the other to the acceptor emission peak (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

A decrease in the BRET ratio in the presence of NBC19 indicates that the compound is binding to NLRP3 and altering its conformation or disrupting the interaction between the donor and acceptor-tagged NLRP3 molecules.

-

Visualizations

Signaling Pathway

Caption: NLRP3 Inflammasome Signaling Pathway and Point of NBC19 Inhibition.

Experimental Workflow

Caption: General Experimental Workflow for Evaluating NBC19 Activity.

Conclusion

NBC19 represents a valuable pharmacological tool for the investigation of NLRP3 inflammasome-mediated inflammation. Its high potency and specific mechanism of action make it an ideal candidate for preclinical studies aimed at validating the NLRP3 inflammasome as a therapeutic target in a wide range of diseases. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of NBC19 in the research community, ultimately accelerating the development of novel anti-inflammatory therapies. It is important to note that while in vitro data is promising, in vivo studies are necessary to fully elucidate the therapeutic potential of NBC19.

References

- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBC19 Analogues and Derivatives: Potent Inhibitors of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBC19 and its analogues, a novel class of boron-containing compounds that have demonstrated significant inhibitory activity against the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This document details the mechanism of action, quantitative biological data, and relevant experimental protocols for researchers engaged in the study and development of NLRP3 inhibitors.

Introduction to NBC19 and the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Aberrant activation of the NLRP3 inflammasome is a key driver in the pathology of numerous sterile inflammatory diseases, including gout, atherosclerosis, type 2 diabetes, and Alzheimer's disease.

NBC19 is a potent, selective, and irreversible inhibitor of the NLRP3 inflammasome.[1] It belongs to a series of oxazaborine derivatives developed to modulate the inflammatory response.[2] This guide explores the structure-activity relationships, biological efficacy, and the underlying signaling pathways affected by NBC19 and its analogues.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).

-

Priming (Signal 1): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the activation of the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including ATP, nigericin, and crystalline substances, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response. NBC19 and its analogues exert their inhibitory effect by preventing the assembly and activation of the NLRP3 inflammasome.

Signaling Pathway Diagram

Caption: The NLRP3 inflammasome signaling cascade and the inhibitory action of NBC19.

Quantitative Data: In Vitro Efficacy of NBC19 and Analogues

The inhibitory potency of NBC19 and its analogues has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

| Compound | Assay | Cell Line | Stimulus | IC50 (nM) | Reference |

| NBC19 | ASC Speck Formation | Differentiated THP-1 | Nigericin | 60 | [1] |

| NBC19 | IL-1β Release | Differentiated THP-1 | Nigericin | 80 | [1] |

| NBC6 | IL-1β Release | J774A.1 | LPS/ATP | 574 | [3] |

| BC7 | IL-1β Release | BMDMs | LPS/ATP | 1200 | [4] |

| BC23 | IL-1β Release | BMDMs | LPS/ATP | 2300 | [4] |

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize NBC19 and its analogues.

General Synthesis of Oxazaborine Analogues

The synthesis of the NBC series of oxazaborine inhibitors generally follows a multi-step process. A key feature of these compounds is the oxazaborine ring.[2] While specific reaction conditions may vary for each analogue, a representative synthetic approach is outlined below.

Caption: A generalized workflow for the synthesis of NBC19 and related oxazaborine compounds.

ASC Speck Formation Assay (Immunofluorescence)

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Objective: To quantify the inhibitory effect of NBC19 analogues on ASC speck formation in macrophages.

Materials:

-

THP-1 cells (human monocytic cell line)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

Nigericin

-

NBC19 or analogue

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Confocal microscope

Protocol:

-

Cell Culture and Differentiation: Seed THP-1 cells and differentiate into macrophage-like cells by treating with PMA for 24-48 hours.

-

Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of NBC19 or its analogues for 30-60 minutes.

-

Inflammasome Activation: Stimulate the cells with nigericin (e.g., 10 µM) for 1-2 hours to induce NLRP3 inflammasome activation and ASC speck formation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody specific for ASC, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the percentage of cells containing an ASC speck in each treatment group.

IL-1β Release Assay (ELISA)

This assay measures the amount of mature IL-1β secreted from cells, providing a quantitative measure of inflammasome activity.

Objective: To determine the IC50 of NBC19 analogues on IL-1β release.

Materials:

-

Differentiated THP-1 cells or primary bone marrow-derived macrophages (BMDMs)

-

LPS

-

ATP or Nigericin

-

NBC19 or analogue

-

Human or mouse IL-1β ELISA kit

Protocol:

-

Cell Culture: Culture and prepare differentiated THP-1 cells or BMDMs in appropriate well plates.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Inhibitor Treatment: Add serial dilutions of NBC19 or its analogues to the primed cells and incubate for 30-60 minutes.

-

Inflammasome Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), and incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

NBC19 and its analogues represent a promising class of small molecule inhibitors targeting the NLRP3 inflammasome. Their potent and selective activity makes them valuable tools for studying the role of the NLRP3 inflammasome in various diseases and holds potential for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide are intended to support further research and development in this exciting field.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

An In-depth Technical Guide to CD19: Signaling, Quantification, and Experimental Approaches

A Note on Nomenclature: This document focuses on the B-lymphocyte antigen CD19. Initial searches for "NBC19" did not yield relevant results, suggesting a likely typographical error. Given the context of the request for a technical guide for researchers in drug development, CD19, a pivotal molecule in B-cell function and a major target for immunotherapies, is the assumed subject of this review.

The B-lymphocyte antigen CD19 is a 95 kDa transmembrane glycoprotein that plays a critical role in modulating B-cell receptor (BCR)-dependent and independent signaling.[1][2] As a central co-receptor for the BCR, CD19 is crucial for establishing intrinsic signaling thresholds that are vital for B-cell development, activation, and the generation of an optimal immune response.[1] Its consistent expression on B-lineage cells has made it a key biomarker for lymphoma diagnosis and a primary target for groundbreaking immunotherapies, including chimeric antigen receptor (CAR) T-cell therapies.[3][4] This guide provides a detailed overview of the CD19 signaling pathway, quantitative data from key experimental findings, and detailed protocols for studying its function.

The CD19 Signaling Pathway

Upon B-cell activation, CD19 becomes a central hub for the assembly of a potent signaling complex. On the B-cell surface, CD19 forms a complex with CD21 (the complement receptor), CD81, and Leu-13.[1] Ligation of the B-cell receptor (BCR) by an antigen leads to the rapid tyrosine phosphorylation of the CD19 cytoplasmic tail.[2] This phosphorylation event creates docking sites for several key downstream signaling molecules, thereby amplifying the initial BCR signal.

The key signaling cascades initiated and modulated by CD19 include:

-

The PI3K/Akt Pathway: Phosphorylated tyrosine residues on CD19, particularly at Y482 and Y513, recruit the p85 subunit of Phosphoinositide 3-kinase (PI3K).[5][6] This is a major event, accounting for the majority of PI3K activity induced by BCR ligation.[2] The activation of PI3K leads to the production of PIP3, which in turn activates Akt (also known as Protein Kinase B).[7] The CD19-PI3K-Akt axis is essential for promoting B-cell survival and proliferation.[2][7]

-

The Vav/PLCγ2/Calcium Flux Pathway: The phosphorylated CD19 tail also recruits the proto-oncogene Vav.[6][8] This interaction, along with Bruton's tyrosine kinase (Btk), contributes to the activation of Phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical event for B-cell activation.[5]

-

Src Family Kinases: CD19 phosphorylation also enables the recruitment and activation of Src-family tyrosine kinases like Lyn and Fyn, which are themselves critical for phosphorylating downstream targets and propagating the signal.[1]

These pathways collectively orchestrate the cellular responses to antigen recognition, including proliferation, differentiation into antibody-secreting plasma cells, and the formation of memory B cells.

Caption: CD19 signaling pathway upon B-cell receptor (BCR) engagement.

Quantitative Data in CD19 Research

The following tables summarize key quantitative findings from studies on CD19 signaling and function.

| Parameter | Cell Type | Stimulation | Result | Reference |

| PI3-Kinase Activity | B-cell line | Antigen (NP₉BSA) for 2 min | 250% increase in CD19-positive cells | [5] |

| PI3-Kinase Activity | B-cell line | Antigen (NP₉BSA) for 2 min | 40% increase in CD19-negative cells | [5] |

| Akt Kinase Activity | CD19-deficient B-cells | Surface Ig or Igβ cross-linking | Reduced and transient activity | [2] |

Table 1: CD19-Mediated PI3K/Akt Activation

| Parameter | Stimulant | Concentration | Peak Response Time | Magnitude | Reference |

| Calcium Flux | Anti-IgM | 10 µg/mL | 30 seconds | Three-fold increase | [9] |

| Calcium Flux | Anti-IgD | 10 µg/mL | 30 seconds | N/A | [10][11] |

| Calcium Flux | Ionomycin | 8 µg/mL | 10 seconds | Maximal response | [10][11] |

Table 2: Kinetics of CD19-Induced Calcium Flux in Human B-cells

| Effector Cells | Target Cells | E:T Ratio | Result (% Apoptosis) | Reference |

| CD19.CAR.NK92 | Raji (bNHL) | 0.25:1 | 45% | [3] |

| CD19.CAR.NK92 | Raji (bNHL) | 0.5:1 - 2:1 | >60% | [3] |

| Activated NK (aNK) | Raji (bNHL) | 1:1 | <5% | [3] |

| CD19.CAR.NK92 | Raji (bNHL) | 1:1 | 45% | [3] |

Table 3: CD19-Targeted Cell Cytotoxicity

| Phosphorylation Site | BCR Ligation Event | Kinetic Profile | Associated Molecules | Reference |

| CD19-Y513 | Occurs first | Rapid | PI3K | [6] |

| CD19-Y482 | Occurs after Y513 | Delayed and transient | PI3K | [6] |

| CD19-Y391 | More intense with IgG-BCR | Sustained | Vav | [6] |

Table 4: Differential Tyrosine Phosphorylation of CD19

Experimental Protocols

Detailed methodologies are essential for the accurate study of CD19 signaling. Below are synthesized protocols for key experiments based on cited literature.

Immunoprecipitation (IP) and Western Blotting for CD19 Phosphorylation Analysis

This protocol is used to isolate CD19 and analyze its phosphorylation state following cell stimulation.

A. Cell Lysate Preparation [12][13]

-

Culture B-cells (e.g., Ramos cell line) to the desired density.

-

Harvest cells and wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Stimulate cells by resuspending in pre-warmed media containing the desired agonist (e.g., anti-IgM) for the specified time (e.g., 2 minutes).[1]

-

Terminate stimulation by immediately pelleting cells and lysing them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 10 mM NaF).[5]

-

Incubate the lysate on ice for 5-10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new, pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

B. Immunoprecipitation [12][14]

-

(Optional Pre-clearing) To reduce non-specific binding, incubate the cell lysate (e.g., 500-1000 µg of total protein) with an appropriate amount of Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody (e.g., anti-CD19 antibody) to the pre-cleared lysate. Incubate for 1-2 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G bead slurry to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.

-

Collect the immune complexes by centrifuging at ~1,000 x g for 30 seconds at 4°C.

-

Carefully aspirate the supernatant. Wash the bead pellet 3-4 times with 1 mL of ice-cold lysis buffer (or a less stringent buffer like PBS for weaker interactions).

C. Western Blotting [14]

-

After the final wash, aspirate all supernatant and resuspend the bead pellet in 20-40 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to elute proteins and denature them.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) or a phospho-specific CD19 antibody overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Calcium Flux Assay via Flow Cytometry

This protocol measures changes in intracellular calcium concentration, a key indicator of B-cell activation.

A. B-Cell Isolation and Dye Loading [9][10][11][15]

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Hypaque density centrifugation.

-

Isolate B-cells from PBMCs using anti-CD19 magnetic beads following the manufacturer's protocol. This typically yields a purity of >90%.[9]

-

Resuspend the purified B-cells at 10-20 x 10⁶ cells/mL in a suitable cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).[15]

-

Load cells with a calcium-sensitive dye. For example, add Indo-1 AM to a final concentration of 1.5 µM or Fluo-3 AM to 1 mM.

-

Incubate the cells in the dark for 45 minutes at 37°C.

-

Wash the cells twice to remove excess dye and resuspend them in a calcium-containing buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.

-

Allow cells to equilibrate at 37°C for 30-60 minutes before analysis.

B. Flow Cytometry Analysis [9][11]

-

Set up the flow cytometer to measure the fluorescence of the calcium indicator dye over time. For Indo-1, this involves measuring the ratio of calcium-bound (~420nm) to calcium-free (~510nm) fluorescence. For Fluo-3, measure the change in fluorescence intensity.

-

Acquire a baseline reading of the resting cells for approximately 30-60 seconds to establish a stable baseline.

-

Pause the acquisition, add the stimulating agent (e.g., 10 µg/mL anti-IgM), and immediately resume acquisition.

-

Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.

-

As a positive control, use a calcium ionophore like ionomycin (1 µg/mL) to elicit a maximal calcium response.

-

Analyze the data by plotting the fluorescence ratio or intensity over time. The magnitude of the response can be quantified by the peak fluorescence level.

B-Cell Proliferation Assay

This protocol quantifies B-cell proliferation in response to mitogenic or antigen-specific stimuli.

A. Cell Culture and Stimulation [16][17][18]

-

Isolate PBMCs or purified B-cells as described previously.

-

Label cells with a proliferation tracking dye, such as CellTrace™ Violet (CTV) or CFSE, according to the manufacturer's instructions. This dye is partitioned equally between daughter cells upon division, allowing for the tracking of cell generations by flow cytometry.

-

Plate the labeled cells in a 96-well U-bottom plate.

-

Add the desired stimuli. This can be a mitogen (e.g., CpG ODN2006 at 1 µg/mL) or a T-cell dependent stimulus (e.g., anti-CD3 and anti-CD28 antibodies).[17]

-

Culture the cells for an appropriate duration, typically 3 to 6 days, at 37°C in a CO₂ incubator.

B. Analysis

-

Flow Cytometry (Dye Dilution Method): [17]

-

Harvest the cells from the culture plates.

-

Stain the cells with fluorescently-labeled antibodies against B-cell markers, such as anti-CD19, to specifically gate on the B-cell population.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the proliferation dye within the CD19⁺ gate.

-

Unstimulated cells will form a single bright peak, while proliferating cells will show multiple peaks of successively halved fluorescence intensity, each representing a cell division.

-

-

[³H]-Thymidine Incorporation Method: [18]

-

Approximately 8-18 hours before the end of the culture period, add 1 µCi/well of [³H]-thymidine to the plates.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is directly proportional to the level of cell proliferation.

-

References

- 1. CD19 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Cd19-dependent activation of Akt kinase in B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction Kinetics with Transcriptomic and Secretory Responses of CD19 CAR Natural Killer Cell Therapy in CD20 Resistant Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and biomarkers of severe cytokine release syndrome after CD19 chimeric antigen receptor–modified T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative Regulation of B Cell Antigen Receptor Signaling by CD19: Selective Requirement for PI3-Kinase Activation, Inositol-1,4,5-Trisphosphate Production and Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential phosphorylation of functional tyrosines in CD19 modulates B-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K Signaling in B-Lymphocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. CD19 and CD22 expression reciprocally regulates tyrosine phosphorylation of Vav protein during B lymphocyte signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 13. ptglab.com [ptglab.com]

- 14. scbt.com [scbt.com]

- 15. bu.edu [bu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Activity of Anti-CD19 Chimeric Antigen Receptor T Cells Against B Cell Lymphoma Is Enhanced by Antibody-Targeted Interferon-Alpha - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NBC19 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol for the culture of cells, with a focus on general best practices that can be adapted for specific cell lines, potentially including those designated as NBC19. The protocols outlined below cover essential procedures from resuscitation of cryopreserved cells to routine subculture and banking. Additionally, this document includes a representative signaling pathway for CD19, a critical B-cell co-receptor, which may be relevant to cell lines with this designation, and a general experimental workflow.

Data Presentation

The following tables summarize typical quantitative data obtained during cell culture. These values should be determined empirically for each specific cell line.

Table 1: Cell Thawing and Initial Culture Parameters

| Parameter | Recommended Value | Notes |

| Initial Seeding Density | 4-5 x 10⁵ cells/mL[1] | Can vary based on cell type. |

| Time to Confluency | 7-10 days | Monitor daily post-resuscitation. |

| Initial FBS Concentration | 20%[1] | For initial recovery, can be reduced later. |

| Centrifugation Speed | 100-150 x g[1] | For 5 minutes. |

Table 2: Subculture Parameters

| Parameter | Recommended Value | Notes |

| Confluency for Subculture | 80-90%[2][3] | To maintain cells in logarithmic growth phase.[4] |

| Trypsin-EDTA Concentration | 0.05% - 0.25%[5] | Dependent on cell adherence. |

| Incubation with Trypsin | 2-10 minutes at 37°C[1] | Monitor microscopically to prevent over-trypsinization. |

| Subculture Seeding Density | 2-5 x 10⁵ cells/mL | Adjust to achieve desired confluency in 2-3 days. |

| Centrifugation Speed | 150-300 x g[2] | For 3-5 minutes. |

Table 3: Cryopreservation Parameters

| Parameter | Recommended Value | Notes |

| Cell Density for Freezing | 1 x 10⁶ - 1 x 10⁷ cells/mL[2] | Higher density can improve post-thaw viability. |

| Cryoprotectant | 5-10% DMSO or Glycerol | Essential to prevent ice crystal formation. |

| Cooling Rate | -1°C per minute | Use a controlled-rate freezer or a freezing container. |

| Long-term Storage | Liquid nitrogen vapor phase | To maintain cell viability over extended periods. |

Experimental Protocols

Protocol 1: Resuscitation of Cryopreserved Cells

-

Preparation:

-

Pre-warm complete growth medium to 37°C in a water bath.

-

Prepare a sterile 15 mL conical tube.

-

-

Thawing:

-

Retrieve the cryovial from liquid nitrogen storage and transport it on dry ice.

-

Quickly thaw the vial by immersing it in a 37°C water bath for approximately 1-2 minutes, until only a small amount of ice remains.[1]

-

Wipe the entire vial with 70% alcohol before opening in a sterile biosafety cabinet.[1]

-

-

Cell Recovery:

-

Carefully pipette the entire contents of the vial into the 15 mL conical tube.[1]

-

Slowly add 8-10 mL of pre-warmed complete growth medium to the cell suspension.[5]

-

Centrifuge the cell suspension at 150 x g for 5 minutes.[1]

-

Aspirate the supernatant, which contains the cryoprotectant.

-

Gently resuspend the cell pellet in 10-20 mL of fresh, pre-warmed complete growth medium.[1]

-

-

Plating and Incubation:

Protocol 2: Subculturing of Adherent Cells

-

Observation:

-

Examine the cell culture using an inverted phase-contrast microscope to assess confluency and check for any signs of contamination.[1]

-

-

Cell Detachment:

-

Aseptically remove and discard the culture medium.

-

Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any remaining medium and serum.[2]

-

Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL per 25 cm²).[1]

-

Incubate the flask at 37°C for 2-10 minutes, or until cells detach.[1] Gently tap the side of the flask to aid detachment.[1]

-

-

Neutralization and Collection:

-

Add at least twice the volume of complete growth medium to the flask to inactivate the trypsin.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge the cells at 150 x g for 5 minutes.[1]

-

-

Reseeding:

Protocol 3: Cryopreservation of Cells

-

Preparation:

-

Culture cells to be frozen to approximately 90% confluency.[2]

-

Prepare a freezing medium consisting of complete growth medium with 5-10% DMSO. Keep the freezing medium on ice.

-

Label cryovials with the cell line name, passage number, and date.

-

-

Cell Harvest:

-

Follow the steps for cell detachment and collection as described in the subculturing protocol.

-

Perform a viable cell count.

-

-

Freezing:

-

Centrifuge the required number of cells and resuspend the pellet in the chilled freezing medium at a concentration of 10⁶–10⁷ cells/mL.[2]

-

Aliquot the cell suspension into the labeled cryovials.[2]

-

Place the vials in a controlled-rate freezing container and store at -80°C for at least 24 hours.

-

Transfer the vials to a liquid nitrogen dewar for long-term storage.[2]

-

Signaling Pathways and Workflows

CD19 Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the B-cell co-receptor CD19. Ligation of CD19, often in conjunction with the B-cell receptor (BCR), initiates a cascade of downstream signaling events. This leads to the activation of several key pathways, including the Phosphatidylinositol 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for B-cell activation, proliferation, and differentiation.[6]

Caption: A diagram of the CD19 signaling pathway.

General Cell Culture Workflow

The workflow below outlines the logical progression of steps in a typical cell culture process, from initial cell retrieval to expansion and banking.

Caption: A general workflow for mammalian cell culture.

References

- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 2. Cell culture protocol | Proteintech Group [ptglab.co.jp]

- 3. cccells.org [cccells.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cell Culture Protocols [cellbiologics.com]

- 6. CD19 signal transduction in normal human B cells: linkage to downstream pathways requires phosphatidylinositol 3-kinase, protein kinase C and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a Hypothetical CD19 Signaling Inhibitor (CD19-i) in Animal Models

Disclaimer: The designation "NBC19" does not correspond to a known or publicly documented therapeutic agent or research molecule. The following application notes and protocols are provided for a hypothetical small molecule inhibitor of the CD19 signaling pathway, referred to herein as "CD19-i," for research purposes. The experimental details, protocols, and data are illustrative and synthesized from established methodologies for the preclinical evaluation of small molecule inhibitors in oncology.

Mechanism of Action and Signaling Pathway

CD19 is a transmembrane protein expressed in all B lineage cells and plays a critical role as a co-receptor for the B-cell receptor (BCR).[1] It acts as a signal amplifier, significantly lowering the threshold for B-cell activation.[2] Upon BCR engagement with an antigen, Src family kinases like Lyn phosphorylate the cytoplasmic tail of CD19.[2] This phosphorylation creates docking sites for downstream signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K), which in turn activates the Akt pathway, promoting cell survival, proliferation, and metabolism.[2][3] CD19 signaling also involves the recruitment of Vav, which can lead to the activation of the Ras/MAPK pathway.[2]

The hypothetical molecule, CD19-i, is conceptualized as a small molecule inhibitor that interferes with this signaling cascade. Its putative mechanism of action is the prevention of the phosphorylation of key tyrosine residues on the cytoplasmic tail of CD19 or the blockade of the binding of downstream effectors like PI3K. This action would abrogate the amplification of BCR signaling, leading to reduced B-cell proliferation and survival, making it a potential therapeutic strategy for B-cell malignancies.

Data Presentation: Preclinical Profile of CD19-i

The following tables summarize hypothetical data for CD19-i, representative of a preclinical small molecule candidate.

Table 1: Pharmacokinetic Parameters of CD19-i in BALB/c Mice

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| T1/2 (h) | 2.5 ± 0.4 | 4.1 ± 0.6 |

| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |

| Tmax (h) | 0.25 | 1.0 |

| AUC0-inf (ng·h/mL) | 3100 ± 450 | 5200 ± 700 |

| Oral Bioavailability (F%) | N/A | 33.5% |

Data are presented as mean ± standard deviation (SD). These illustrative data suggest moderate oral bioavailability and a half-life suitable for once or twice-daily dosing in mice.[4][5]

Table 2: In Vivo Efficacy of CD19-i in a Raji B-cell Lymphoma Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | 10 mL/kg, PO, QD | 1580 ± 210 | 0% |

| CD19-i | 25 mg/kg, PO, QD | 790 ± 150 | 50% |

| CD19-i | 50 mg/kg, PO, QD | 348 ± 95 | 78% |

| CD19-i | 50 mg/kg, IP, QD | 253 ± 70 | 84% |

PO: Oral gavage; IP: Intraperitoneal injection; QD: Once daily. Data are presented as mean ± SD. The hypothetical data indicate a dose-dependent anti-tumor efficacy.

Table 3: Summary of Toxicology Observations in a 14-Day Repeat-Dose Study

| Parameter | Vehicle Control | CD19-i (50 mg/kg, PO, QD) | CD19-i (100 mg/kg, PO, QD) |

|---|---|---|---|

| Body Weight Change | + 5.2% | + 4.8% | - 3.1% |

| Clinical Signs | None | None | Mild lethargy in 2/10 mice |

| Serum ALT (U/L) | 35 ± 8 | 40 ± 11 | 95 ± 25* |

| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |

| White Blood Cell Count (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.5 | 6.1 ± 1.1* |

- Indicates a statistically significant difference from the vehicle control group. These illustrative data suggest potential for mild toxicity at higher doses.

Experimental Protocols

Preparation of CD19-i for In Vivo Administration

Objective: To formulate CD19-i for oral (PO) and intraperitoneal (IP) administration in mice.

Materials:

-

CD19-i powder

-

Vehicle solution: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[6]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of CD19-i powder based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the CD19-i powder accurately and place it in a sterile tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

-

If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.

-

Prepare the formulation fresh daily before administration. Store at 4°C for the duration of the dosing day, protected from light.

-

Vortex the suspension thoroughly before drawing each dose to ensure uniformity.

Subcutaneous B-Cell Lymphoma Xenograft Model Protocol

Objective: To establish a subcutaneous tumor model using a human B-cell lymphoma cell line (e.g., Raji) in immunodeficient mice.[7][8]

Materials:

-

Raji cells (or other suitable CD19+ B-cell lymphoma line)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® (optional, can improve tumor take rate)[9]

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)

-

Syringes (1 mL) and needles (27-gauge)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Protocol:

-

Culture Raji cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase.[10]

-

Harvest the cells by centrifugation. Wash the cell pellet twice with sterile PBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[10]

-

Anesthetize the mice according to an approved institutional protocol.

-

Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[11]

-

Monitor the mice for tumor growth. Tumors typically become palpable within 7-14 days.[7]

-

Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

In Vivo Efficacy Study Protocol

Objective: To evaluate the anti-tumor activity of CD19-i in the established xenograft model.

Materials:

-

Tumor-bearing mice, randomized into groups (n=8-10 per group)

-

CD19-i formulation and vehicle control

-

Dosing equipment (e.g., oral gavage needles, syringes for IP injection)[12][13]

-

Digital calipers

-

Scale for weighing mice

Protocol:

-

Treatment Initiation (Day 0): Begin treatment when tumors reach the desired size.

-

Dosing: Administer CD19-i or vehicle control to the respective groups according to the planned schedule (e.g., once daily by oral gavage). The maximum volume for oral gavage in mice is typically 10 mL/kg.[14][15]

-

Monitoring:

-

Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]

-

Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

-

Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

-

-

Endpoint:

-

Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 1500-2000 mm³).[10]

-

Euthanize mice according to approved institutional protocols.

-

Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., pharmacodynamics, histology) if required.

-

-

Data Analysis: Plot mean tumor volume versus time for each group. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

- 1. CD19 - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. ashpublications.org [ashpublications.org]

- 8. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. ouv.vt.edu [ouv.vt.edu]

Application Notes and Protocols for NBC19, an NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBC19 is a potent and selective small-molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. NBC19 exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and activation.[5] These application notes provide comprehensive guidelines for the use of NBC19 in in vitro and in vivo research settings, including detailed protocols for key experimental assays.

Physicochemical Properties and Formulation

While specific solubility data for NBC19 is not extensively published, it is an organic small molecule. For in vitro experiments, NBC19 is typically dissolved in dimethyl sulfoxide (DMSO).[6] It is crucial to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For in vivo studies, the formulation would depend on the route of administration and would likely require a vehicle that can solubilize the compound for systemic delivery, such as a solution containing DMSO, Tween 80, and saline. Researchers should perform solubility tests to determine the optimal formulation for their specific application.

In Vitro Activity and Dosage

NBC19 has been shown to be a highly potent inhibitor of NLRP3 inflammasome activation in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the specific NLRP3 activator used.

| Cell Type | NLRP3 Activator | IC50 (nM) | Reference |

| Differentiated THP-1 cells | (General) | 60 | [2][3][4] |

| Differentiated THP-1 cells | Nigericin | 80 | [2][3] |

| Differentiated THP-1 cells | ATP | 850 | [2][3] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | ~100-300 |

Note: The IC50 values can vary between experiments and should be determined by the end-user for their specific assay conditions.

In Vivo Dosage and Administration

As of the latest available information, specific dosage and administration guidelines for NBC19 in animal models have not been published in peer-reviewed literature. Therefore, researchers should perform initial dose-ranging studies to determine the optimal, non-toxic, and efficacious dose for their specific animal model and disease indication.

General Recommendations for In Vivo Studies:

-

Route of Administration: Common routes for small molecule inhibitors in preclinical models include intraperitoneal (IP), intravenous (IV), and oral (PO) administration. The choice of route will depend on the desired pharmacokinetic profile and the experimental model.

-

Vehicle Selection: A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, Tween 80 (or another surfactant), and saline. A typical formulation might be 5-10% DMSO, 10-20% Tween 80, and the remainder saline. It is critical to test the vehicle alone as a control group to ensure it does not have any effects on the experimental readouts.

-

Dose-Finding Studies: A pilot study should be conducted to assess the maximum tolerated dose (MTD) and to identify a dose range that provides a therapeutic effect without causing overt toxicity. This typically involves administering a range of doses to small groups of animals and monitoring them for clinical signs of toxicity and relevant biomarkers of target engagement.

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes how to assess the inhibitory activity of NBC19 on NLRP3 inflammasome activation in human THP-1 cells, a widely used monocytic cell line. Activation is induced by lipopolysaccharide (LPS) priming followed by stimulation with nigericin or ATP. The primary readout is the measurement of IL-1β release into the cell culture supernatant by ELISA.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin sodium salt

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

NBC19

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Differentiation of THP-1 Monocytes into Macrophages:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 ng/mL PMA.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to allow for differentiation into adherent macrophages.

-

After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.

-

Add fresh, PMA-free RPMI-1640 medium with 10% FBS and rest the cells for 24 hours.

-

-

Priming and NBC19 Treatment:

-

Prepare a stock solution of NBC19 in DMSO (e.g., 10 mM).

-

Dilute the NBC19 stock solution in RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.

-

Simultaneously, add the diluted NBC19 or vehicle (DMSO) to the respective wells.

-

Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

NLRP3 Inflammasome Activation:

-

Following the priming step, add the NLRP3 activator:

-

Nigericin: Add to a final concentration of 10 µM.

-

ATP: Add to a final concentration of 5 mM.

-

-

Incubate for an additional 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants without disturbing the cell monolayer.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[7][8][9][10][11]

-

Workflow for In Vitro NLRP3 Inhibition Assay

Caption: Workflow for assessing NBC19's inhibition of NLRP3 inflammasome activation in THP-1 cells.

Protocol 2: Visualization of ASC Speck Formation

Apoptosis-associated speck-like protein containing a CARD (ASC) is an adaptor protein that oligomerizes into a large "speck" upon inflammasome activation. Visualizing these specks by immunofluorescence microscopy is a direct way to assess inflammasome assembly.

Materials:

-

Differentiated THP-1 cells or primary macrophages (e.g., BMDMs) cultured on glass coverslips in a 24-well plate.

-

LPS

-

Nigericin or ATP

-

NBC19

-

DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Follow the same steps for cell culture, priming, and NBC19 treatment as described in Protocol 1, but perform the experiment on glass coverslips in a 24-well plate.

-

-

Fixation and Permeabilization:

-

After treatment and activation, carefully aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

-

The next day, wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, large, bright fluorescent focus within the cytoplasm of activated cells.

-

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by NBC19

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of NBC19.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background IL-1β release | Cells are stressed or over-confluent. | Ensure optimal cell density and gentle handling. Use fresh, high-quality reagents. |

| LPS or other reagents are contaminated. | Use endotoxin-free reagents and sterile techniques. | |

| Low or no IL-1β release upon activation | Inefficient priming or activation. | Optimize LPS concentration and incubation time. Ensure the activity of nigericin or ATP. |

| Cells are not healthy or responsive. | Check cell viability and passage number. Use a fresh batch of cells. | |

| Inconsistent results | Variation in cell density or reagent concentration. | Ensure accurate cell counting and pipetting. Prepare fresh dilutions of reagents for each experiment. |

| Inconsistent incubation times. | Use a timer and adhere strictly to the protocol timings. | |

| NBC19 appears inactive | Improper storage or handling of the compound. | Store the compound as recommended by the supplier. Avoid repeated freeze-thaw cycles of the stock solution. |

| Incorrect dosage or solubility issues. | Perform a dose-response curve to determine the optimal concentration. Ensure the compound is fully dissolved in DMSO before dilution in media. |

Conclusion

NBC19 is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols and guidelines provided in these application notes are intended to assist researchers in effectively utilizing this potent inhibitor in their studies. As with any experimental system, optimization of the protocols for specific cell types and experimental conditions is recommended.

References

- 1. adipogen.com [adipogen.com]

- 2. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]

- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. file.elabscience.com [file.elabscience.com]

Preparing NBC19 Stock Solutions for Inhibition of the NLRP3 Inflammasome

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and use of NBC19, a potent inhibitor of the NLRP3 inflammasome. Included are procedures for creating stock solutions, guidelines for storage, and comprehensive experimental protocols for assessing the inhibitory activity of NBC19 on the NLRP3 inflammasome signaling pathway. Quantitative data is presented in clear, tabular formats, and key pathways and workflows are visualized using diagrams.

Introduction to NBC19

NBC19 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. NBC19 offers a valuable tool for researchers studying the role of the NLRP3 inflammasome in health and disease.

NBC19 Chemical Properties and Stock Solution Preparation

A clear understanding of the physicochemical properties of NBC19 is essential for the preparation of accurate and stable stock solutions for experimental use.

| Property | Value |

| CAS Number | 2068818-75-5 |

| Molecular Formula | C₂₄H₂₆BCl₃N₂O₂ |

| Molecular Weight | 491.64 g/mol |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| IC₅₀ | 60-80 nM for NLRP3 inflammasome inhibition |

Table 1: Physicochemical Properties of NBC19.

Protocol for Preparing NBC19 Stock Solutions

Materials:

-

NBC19 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-warm NBC19: Allow the vial of NBC19 powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO: To prepare a stock solution of a desired concentration, use the following formula: Volume of DMSO (μL) = (Mass of NBC19 (mg) / 491.64 g/mol ) * (1 / Desired Concentration (mM)) * 1,000,000

-

Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial of NBC19 powder.

-

Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium.

Table 2: Preparation of NBC19 Stock Solutions.

| Desired Stock Concentration | Mass of NBC19 | Volume of DMSO to Add |

| 10 mM | 1 mg | 203.4 µL |

| 10 mM | 5 mg | 1.017 mL |

| 10 mM | 10 mg | 2.034 mL |

| 5 mM | 1 mg | 406.8 µL |

| 5 mM | 5 mg | 2.034 mL |

| 5 mM | 10 mg | 4.068 mL |

| 1 mM | 1 mg | 2.034 mL |

| 1 mM | 5 mg | 10.17 mL |

| 1 mM | 10 mg | 20.34 mL |

The NLRP3 Inflammasome Signaling Pathway and Mechanism of NBC19 Action

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. NBC19 exerts its inhibitory effect by preventing the assembly of the NLRP3 inflammasome complex.

Figure 1: NLRP3 Inflammasome Pathway and NBC19 Inhibition. This diagram illustrates the two-signal activation of the NLRP3 inflammasome and the inhibitory action of NBC19 on its assembly.

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of NBC19 on NLRP3 inflammasome activation in a cell-based model.

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for evaluating the efficacy of NBC19 as an NLRP3 inflammasome inhibitor in a cell-based assay.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct downstream product of NLRP3 inflammasome activity.

Materials:

-

Human or murine macrophage cell line (e.g., THP-1 or J774A.1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

NBC19 stock solution

-

Human or Mouse IL-1β ELISA kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 0.5-1 x 10⁶ cells/mL and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free medium.

-

NBC19 Treatment: Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of NBC19 or vehicle control (DMSO). Incubate for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), for 1-2 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatants.

-

ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IL-1β. Compare the IL-1β levels in NBC19-treated wells to the vehicle control to determine the inhibitory effect.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1, the key effector of the NLRP3 inflammasome.

Materials:

-

Macrophage cell line

-

Reagents for cell stimulation (LPS, Nigericin/ATP)

-

NBC19 stock solution

-

Caspase-1 activity assay kit (fluorometric or colorimetric)

-

96-well plates

-

Fluorometer or spectrophotometer

Protocol:

-

Follow steps 1-4 of the IL-1β release assay protocol.

-

Cell Lysis: After the activation step, lyse the cells according to the caspase-1 activity assay kit's protocol.

-

Assay Procedure: Add the caspase-1 substrate to the cell lysates and incubate as per the manufacturer's instructions.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Compare the caspase-1 activity in NBC19-treated samples to the vehicle control to assess the level of inhibition.

ASC Speck Visualization by Immunofluorescence

Activation of the NLRP3 inflammasome leads to the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell, which can be visualized by immunofluorescence microscopy.

Materials:

-

Macrophage cell line

-

Reagents for cell stimulation (LPS, Nigericin/ATP)

-

NBC19 stock solution

-

Chamber slides or coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Culture: Seed macrophages on chamber slides or coverslips and differentiate if necessary.

-

Stimulation: Prime and activate the cells as described in the IL-1β release assay protocol, including the treatment with NBC19 or vehicle.

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-